

Epiyangambin chemical structure and properties

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Compound of Interest

Compound Name: *Epiyangambin*

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Epiyangambin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiyangambin, a naturally occurring furofuran lignan, has garnered significant interest within the scientific community for its notable biological activities, particularly as a potent and selective antagonist of the platelet-activating factor (PAF). This technical guide provides an in-depth overview of the chemical structure and properties of **Epiyangambin**, including its physicochemical characteristics, spectral data, and biological activities. Detailed experimental protocols for its isolation and relevant bioassays are also presented, alongside a visualization of its role in the PAF signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Epiyangambin is a symmetric furofuran lignan characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to a central tetrahydrofuro[3,4-c]furan core.^[1] Its chemical identity is established by the following identifiers:

- IUPAC Name: (3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan^[2]

- CAS Number: 24192-64-1[2]
- Molecular Formula: C₂₄H₃₀O₈[2]
- Molecular Weight: 446.5 g/mol [2][3]

Physicochemical and Spectral Properties

A summary of the known physicochemical and spectral properties of **Epiyangambin** is provided in the tables below.

Table 1: Physicochemical Properties of Epiyangambin

Property	Value	Reference
Molecular Weight	446.5 g/mol	[2][3]
Molecular Formula	C ₂₄ H ₃₀ O ₈	[2]
Solubility	Soluble in DMSO	

Note: Data on melting point, boiling point, and specific solubility in various solvents are not readily available in the reviewed literature.

Table 2: Spectral Data of Epiyangambin

Spectrum Type	Data	Reference
¹ H-NMR	Data not available in reviewed literature.	
¹³ C-NMR	Data not available in reviewed literature.	
Mass Spectrometry	Characterized by HRMS.	[4]
IR Spectroscopy	Data not available in reviewed literature.	

Note: While studies mention the use of NMR and MS for characterization, specific spectral data such as chemical shifts and fragmentation patterns are not detailed in the available literature.

Biological Activity

Epiyangambin exhibits significant biological activities, with its role as a platelet-activating factor (PAF) antagonist being the most extensively studied.

Platelet-Activating Factor (PAF) Antagonism

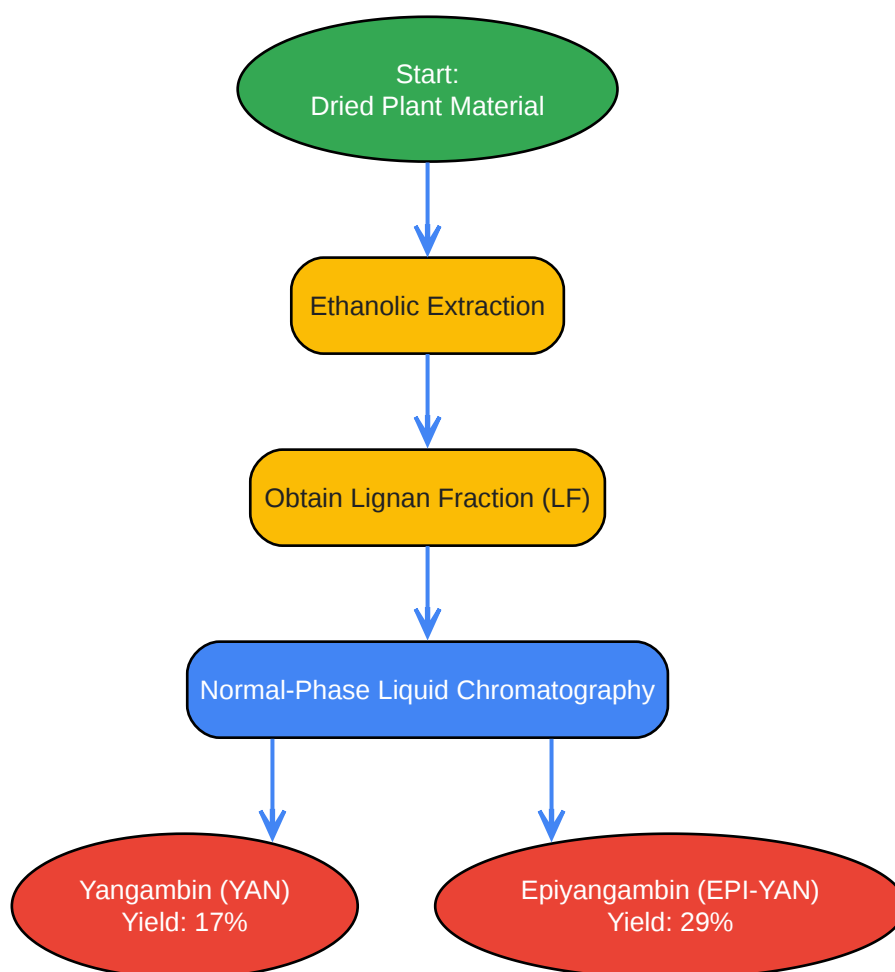
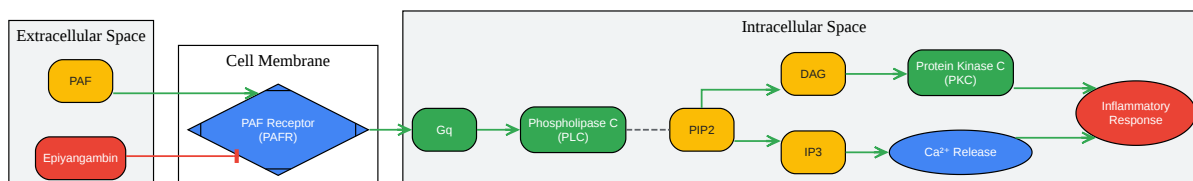
Epiyangambin acts as a potent and selective competitive antagonist of the platelet-activating factor (PAF).^[5] It dose-dependently inhibits PAF-induced platelet aggregation.^[5]

Table 3: In Vitro Biological Activity of Epiyangambin

Activity	Assay	Test System	IC ₅₀	Reference
PAF Antagonism	PAF-induced platelet aggregation	Rabbit platelets	6.1 x 10 ⁻⁷ M	^[5]
Antileishmanial	Intracellular viability of <i>Leishmania amazonensis</i>	Infected macrophages	22.6 ± 4.9 μM	^[4]
Antileishmanial	Intracellular viability of <i>Leishmania braziliensis</i>	Infected macrophages	74.4 ± 9.8 μM	

Platelet-Activating Factor (PAF) Signaling Pathway

Epiyangambin exerts its effect by competitively binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This binding prevents the activation of downstream signaling cascades typically initiated by PAF.



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